N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-6-4-5-7-11(10)19-3/h4-7H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWWTCBDBHIZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2SC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Acetylation: The thiazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The final step involves coupling the acetylated thiazole with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methylthio group.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl or benzamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development in oncology .
- Antimicrobial Properties : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to bacteriostatic effects .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Research indicates that N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide can inhibit phosphodiesterases, which are crucial in signaling pathways related to inflammation and cancer .
- Receptor Modulation : The compound may also interact with certain receptors, influencing cellular responses that could provide therapeutic benefits in inflammatory diseases and cancer .
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new materials with tailored properties for various industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of thiazole derivatives similar to N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide. The results indicated significant cytotoxicity against human glioblastoma U251 cells, suggesting potential as a lead compound for cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazole derivatives. The findings revealed that compounds structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide exhibited effective inhibition against various bacterial strains, highlighting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The thiazole ring and benzamide moiety are often involved in binding interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structural Differences : Nitazoxanide has a nitro group at position 5 of the thiazole and an acetyloxy group on the benzamide, whereas the target compound replaces the nitro with a methyl group and substitutes the benzamide with a methylthio group .
- Pharmacological Implications: The nitro group in nitazoxanide is critical for its antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR).
N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b)
- Structural Differences : Compound 1b lacks the methylthio substituent on the benzamide, highlighting the target compound’s unique 2-(methylthio) modification .
- Synthetic Comparison : Both compounds are synthesized via amide coupling, but the target requires 2-(methylthio)benzoyl chloride instead of benzoyl chloride, suggesting similar synthetic accessibility .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Pharmacological Activities of Analogues
Antiparasitic Activity
- Nitazoxanide’s nitro group enables redox activation, targeting anaerobic parasites. The target compound’s acetyl and methylthio groups may shift activity toward other pathogens or reduce toxicity .
Antimicrobial and Anticancer Potential
- Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides exhibit moderate antimicrobial activity against E. coli .
- Thiazolidinone-benzamide hybrids (e.g., compounds 21–23 in ) show anticancer activity, suggesting that the target’s thiazole-acetyl motif could similarly interact with cellular targets like kinases or proteases .
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, analogues like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (m.p. 90°C) and nitazoxanide derivatives (m.p. ~185°C) suggest that substituents significantly influence crystalline packing and solubility .
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that belongs to the thiazole and benzamide families. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
- Acetylation : The thiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
- Formation of the Benzamide : The final step involves coupling the acetylated thiazole with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a base like triethylamine.
Antimicrobial Activity
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide has been investigated for its antimicrobial properties. Research indicates that compounds with thiazole rings often exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Anticancer Activity
In vitro studies have explored the anticancer potential of thiazole derivatives, including N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide. These studies often focus on the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives of thiazoles have shown promising results against various cancer cell lines, indicating that this compound could be a candidate for further research in cancer therapeutics .
The mechanism of action for N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide likely involves interaction with specific biological targets, such as enzymes or receptors. The thiazole ring may facilitate binding to these targets, leading to modulation of biological pathways. This can result in inhibition of enzyme activity or disruption of cellular processes associated with disease states like cancer.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide derivatives as multi-target ligands. These derivatives have been assessed for their biochemical activities and potential therapeutic applications. One study reported that certain derivatives exhibited significant inhibitory effects on specific cancer cell lines, showcasing their potential as lead compounds in drug development .
Table: Biological Activity Data
Q & A
Q. Q1. What are the standard synthetic protocols for preparing N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide, and how is its purity validated?
Methodological Answer: The compound is typically synthesized via condensation reactions between thiazole-amine precursors and activated benzoyl derivatives. For example:
- Reaction Conditions : Reflux in pyridine or acetone with equimolar acyl chlorides (e.g., 2-(methylthio)benzoyl chloride) ().
- Workup : Post-reaction dilution in ice water, extraction with chloroform, and purification via column chromatography or recrystallization ().
- Purity Validation :
Advanced Synthesis Optimization
Q. Q2. How can reaction yields and regioselectivity be improved during synthesis?
Methodological Answer:
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% ().
- Catalyst Use : Anhydrous K₂CO₃ or triethylamine enhances acylation efficiency ().
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().
- Isomer Control : Substituent positioning on benzaldehyde (e.g., 4-fluorobenzaldehyde vs. 2-fluorobenzaldehyde) influences thiazolidinone ring closure regioselectivity ().
Basic Biological Screening
Q. Q3. What in vitro assays are used to evaluate the antimicrobial and anticancer potential of this compound?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and agar diffusion (zone of inhibition ≥15 mm) ().
- Anticancer : MTT assay (IC₅₀ values in cancer cell lines, e.g., HepG2, MCF-7) with doxorubicin as a positive control ().
- Tuberculosis : Microplate Alamar Blue assay (MIC ≤6.25 µg/mL against M. tuberculosis H37Rv) ().
Advanced Mechanistic Studies
Q. Q4. How can molecular docking elucidate the anticancer mechanism of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) for anaerobic organisms or Hedgehog pathway proteins (e.g., Smoothened) for cancer ().
- Docking Workflow :
- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with known inhibitors like nitazoxanide ().
Structure-Activity Relationship (SAR) Analysis
Q. Q5. Which structural modifications enhance biological activity?
Methodological Answer:
- Thiazole Core :
- Benzamide Moiety :
Data Contradictions and Resolution
Q. Q6. How should researchers address discrepancies in biological activity across studies?
Methodological Answer:
- Assay Variability :
- Mechanistic Confounders :
Computational and Experimental Integration
Q. Q7. How can DFT calculations guide the design of derivatives?
Methodological Answer:
- DFT Workflow :
- Property Prediction :
Crystallography and Conformational Analysis
Q. Q8. What crystallographic data are available for related analogs, and how do they inform structural analysis?
Methodological Answer:
- Key Findings :
- Application :
Stability and Degradation Studies
Q. Q9. What strategies ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions :
- Degradation Monitoring :
Advanced Pharmacokinetic Profiling
Q. Q10. How can metabolic pathways be predicted for this compound?
Methodological Answer:
- In Silico Tools :
- In Vitro Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
